N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide
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Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide is a chemical compound with a unique structure that includes a dioxidotetrahydrothienyl group and a dimethylhydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide typically involves the reaction of 1,1-dioxidotetrahydro-3-thiophene with 2,2-dimethylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl group to a tetrahydrothienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine: Similar structure but with a beta-alanine moiety.
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine: Contains an N-methyl-beta-alanine group.
N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide: Features a thiophenecarboxamide group
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H15N3O3S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C7H15N3O3S/c1-10(2)9-7(11)8-6-3-4-14(12,13)5-6/h6H,3-5H2,1-2H3,(H2,8,9,11) |
InChI Key |
IVUSDNVMRFZINE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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